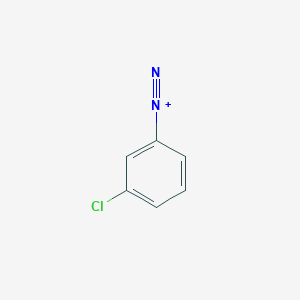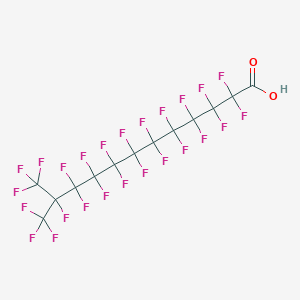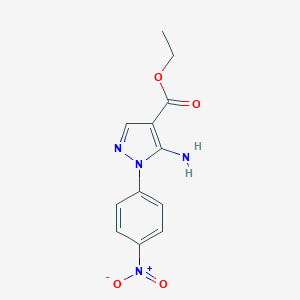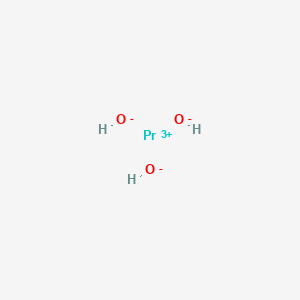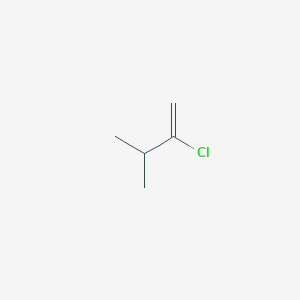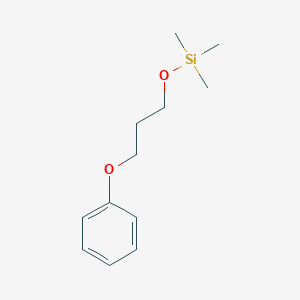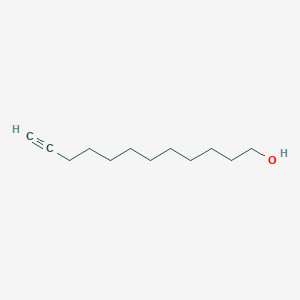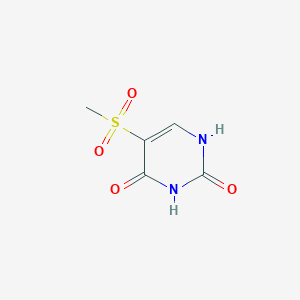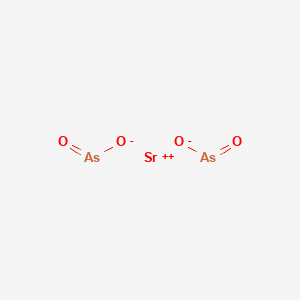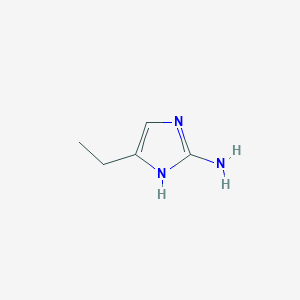
m-DIOXANE, 5-(1-ISOPROPOXYETHYL)-2-METHYL-5-PROPYL-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-796568 is a potent and selective agonist for the beta-3 adrenergic receptorThe compound exhibits high selectivity, with over 600-fold preference for beta-3 adrenergic receptors over beta-1 and beta-2 adrenergic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-796568 involves multiple steps, including protection, coupling, and deprotection reactions. One of the synthetic routes starts with the protection of a precursor molecule as a tert-butyl carbamate, followed by coupling with a sulfonyl chloride to form a sulfonamide. The final step involves deprotection using trifluoroacetic acid to yield the target compound .
Industrial Production Methods
Industrial production methods for L-796568 are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and deprotection steps. The compound is usually produced in small quantities for research purposes.
Chemical Reactions Analysis
Types of Reactions
L-796568 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with Raney Nickel as a catalyst is commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
L-796568 has several scientific research applications, including:
Chemistry: Used as a model compound to study beta-3 adrenergic receptor agonists.
Biology: Investigated for its effects on energy expenditure and lipolysis in biological systems.
Industry: Utilized in the development of new therapeutics targeting metabolic disorders.
Mechanism of Action
L-796568 exerts its effects by selectively binding to and activating beta-3 adrenergic receptors. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn stimulates lipolysis and thermogenesis. The compound primarily targets brown adipose tissue and white adipose tissue, promoting energy expenditure and fat reduction .
Comparison with Similar Compounds
Similar Compounds
BRL 37344: Another beta-3 adrenergic receptor agonist with similar properties.
CL 316,243: A selective beta-3 adrenergic receptor agonist used in obesity research.
SR 58611A: A beta-3 adrenergic receptor agonist with applications in metabolic research.
Uniqueness
L-796568 is unique due to its high selectivity for beta-3 adrenergic receptors and its potent effects on energy expenditure and lipolysis. Unlike some other beta-3 adrenergic receptor agonists, L-796568 has demonstrated good oral bioavailability and an extended duration of action in several mammalian species .
Properties
CAS No. |
19476-86-9 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
2-methyl-5-(1-propan-2-yloxyethyl)-5-propyl-1,3-dioxane |
InChI |
InChI=1S/C13H26O3/c1-6-7-13(11(4)16-10(2)3)8-14-12(5)15-9-13/h10-12H,6-9H2,1-5H3 |
InChI Key |
YPZUJHGPKMAZLO-UHFFFAOYSA-N |
SMILES |
CCCC1(COC(OC1)C)C(C)OC(C)C |
Canonical SMILES |
CCCC1(COC(OC1)C)C(C)OC(C)C |
Key on ui other cas no. |
22644-73-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


